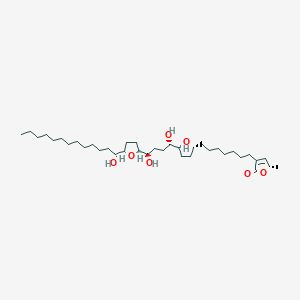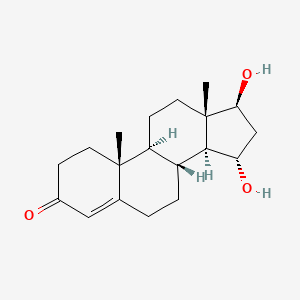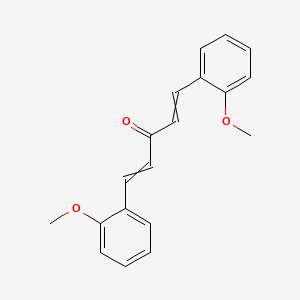![molecular formula C20H29Cl2N3O2 B1197680 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e CAS No. 76487-32-6](/img/structure/B1197680.png)
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring substituted with aminophenoxy and methoxyphenyl groups. It is often studied for its potential pharmacological properties and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of p-aminophenol with 1,3-dibromopropane to form 3-(p-aminophenoxy)propyl bromide.
Piperazine Substitution: The intermediate is then reacted with 1-(o-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate to yield the desired product.
Purification: The final compound is purified through recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Automated Purification Systems: For consistent and high-quality product output.
化学反应分析
Types of Reactions
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e has several scientific research applications:
Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: Used as a tool compound to study receptor interactions and signaling pathways.
Pharmacological Studies: Investigated for its effects on the central nervous system and potential as an antidepressant or anxiolytic agent.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including mood regulation and anxiolytic properties.
相似化合物的比较
Similar Compounds
- 1-(3-(p-Chlorophenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
- 1-(3-(p-Methylphenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
- 1-(3-(p-Fluorophenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
Uniqueness
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e is unique due to the presence of the aminophenoxy group, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for studying specific receptor interactions and developing targeted therapeutic agents.
属性
CAS 编号 |
76487-32-6 |
|---|---|
分子式 |
C20H29Cl2N3O2 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-24-20-6-3-2-5-19(20)23-14-12-22(13-15-23)11-4-16-25-18-9-7-17(21)8-10-18;;/h2-3,5-10H,4,11-16,21H2,1H3;2*1H |
InChI 键 |
OSYMRDHAETZJJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)N.Cl.Cl |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)N.Cl.Cl |
同义词 |
1-(p-aminophenoxy)-3-(N(1)(O-methoxyphenyl)-N(4)-piperazinyl)propane 74 637 74-637 compound 74-637 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


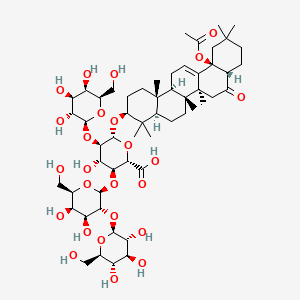


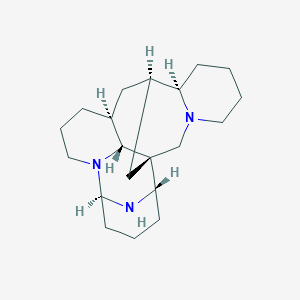
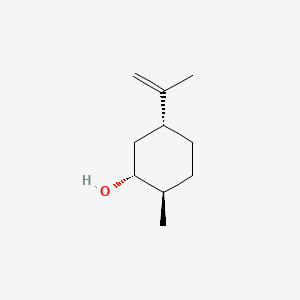

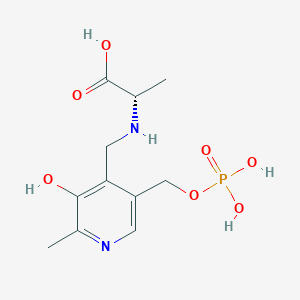
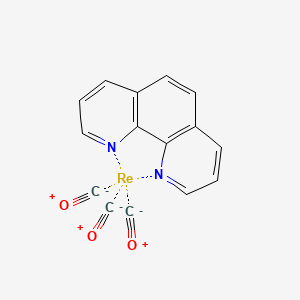
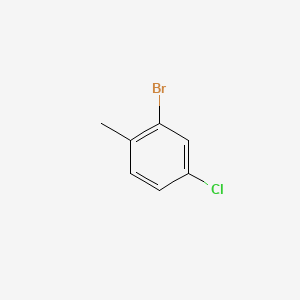
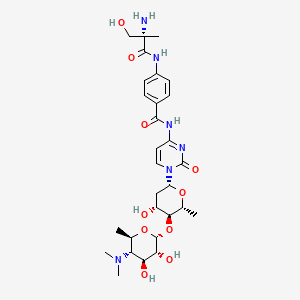
![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)
